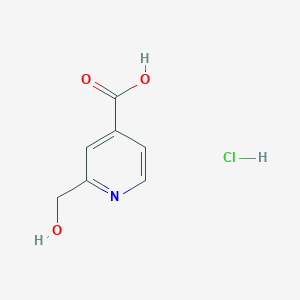

2-(Hydroxymethyl)pyridine-4-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(Hydroxymethyl)pyridine-4-carboxylic acid hydrochloride” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acid, also known as picolinic acid, is a pyridine derivative with a carboxylic acid functional group at the 2-position .

Synthesis Analysis

The synthesis of pyridine derivatives often involves multi-component reactions (MCRs), which are valuable in organic and medicinal chemistry due to their simplicity, efficiency, and high selectivity . Pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles have been used as an organic–inorganic hybrid heterogeneous catalyst for the synthesis of pyrano[3,2-b]pyranone derivatives .Molecular Structure Analysis

The molecular structure of pyridinecarboxylic acid, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis

Pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles have been used as a catalyst for the synthesis of pyrano[3,2-b]pyranone derivatives . The catalytic activity of the magnetic catalyst was probed through one-pot synthesis of these derivatives from three-component reactions of aromatic aldehydes, kojic acid, and ethyl cyanoacetate under solvent-free conditions .Scientific Research Applications

Pharmaceutical Development

2-(Hydroxymethyl)pyridine-4-carboxylic acid hydrochloride is utilized in the synthesis of various pharmaceutical compounds. Its unique structure allows it to act as a building block for drugs targeting specific biological pathways. Researchers often explore its potential in developing new medications for treating diseases such as cancer, cardiovascular disorders, and neurological conditions .

Catalysis in Organic Synthesis

This compound serves as an effective catalyst in organic synthesis reactions. Its ability to facilitate various chemical transformations makes it valuable in the production of complex organic molecules. It is particularly useful in reactions requiring high selectivity and efficiency, such as the formation of carbon-carbon and carbon-nitrogen bonds .

Material Science

In material science, 2-(Hydroxymethyl)pyridine-4-carboxylic acid hydrochloride is employed in the development of advanced materials. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials. This application is crucial in creating high-performance materials for industrial and technological applications.

Coordination Chemistry

The compound is significant in coordination chemistry due to its ability to form stable complexes with metal ions. These complexes are studied for their potential applications in catalysis, material science, and as models for biological systems. The coordination properties of this compound help in understanding metal-ligand interactions and designing new coordination compounds.

Environmental Science

The compound is studied for its role in environmental science, particularly in the remediation of pollutants. Its ability to interact with various contaminants makes it a candidate for developing new methods for cleaning up environmental pollutants, such as heavy metals and organic toxins.

These applications highlight the versatility and importance of 2-(Hydroxymethyl)pyridine-4-carboxylic acid hydrochloride in various scientific research fields. Each application leverages its unique chemical properties to address specific challenges and advance knowledge in different domains.

Thermo Fisher Scientific MDPI Smolecule Benchchem

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-(hydroxymethyl)pyridine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.ClH/c9-4-6-3-5(7(10)11)1-2-8-6;/h1-3,9H,4H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOAPVKIWNKYRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)CO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hydroxymethyl)pyridine-4-carboxylic acid hydrochloride | |

CAS RN |

2126160-66-3 |

Source

|

| Record name | 2-(hydroxymethyl)pyridine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2665525.png)

![6-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2665528.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2665533.png)

![Methyl 3-({[4-(aminocarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2665536.png)

![Tert-butyl 5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate](/img/structure/B2665541.png)

![2-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2665545.png)

![3,7,9-trimethyl-1-octyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2665548.png)